4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a benzoic acid moiety, which is further substituted with nitro groups at the 3 and 5 positions. The compound’s molecular formula is C13H8N4O6, and it has a molecular weight of 316.22 g/mol .
Vorbereitungsmethoden
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzotriazole ring can also form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as:
4-(1H-1,2,3-benzotriazol-1-yl)-3-nitrobenzoic acid: This compound has one less nitro group and exhibits different reactivity and applications.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound contains a triazole ring instead of a benzotriazole ring, leading to variations in its chemical and biological properties.
4-(1H-1,2,3-benzotriazol-1-yl)butan-1-amine:
The uniqueness of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid lies in its specific substitution pattern and the presence of both benzotriazole and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H7N5O6 |
---|---|
Molekulargewicht |
329.22 g/mol |
IUPAC-Name |
4-(benzotriazol-1-yl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H7N5O6/c19-13(20)7-5-10(17(21)22)12(11(6-7)18(23)24)16-9-4-2-1-3-8(9)14-15-16/h1-6H,(H,19,20) |
InChI-Schlüssel |
DBNZJNNMRBIANQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.